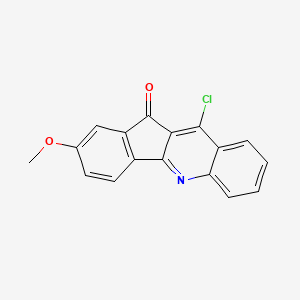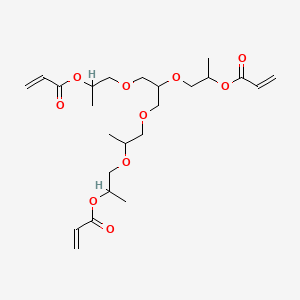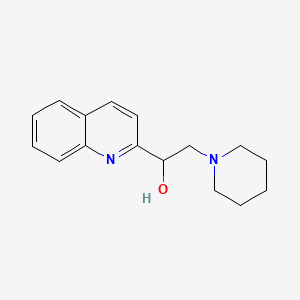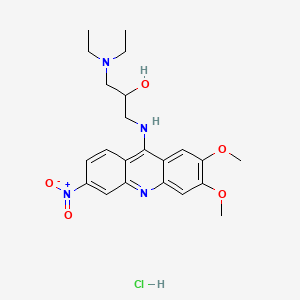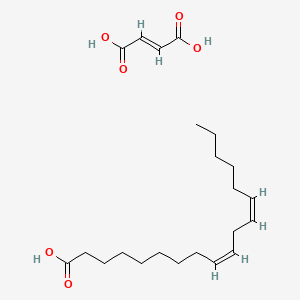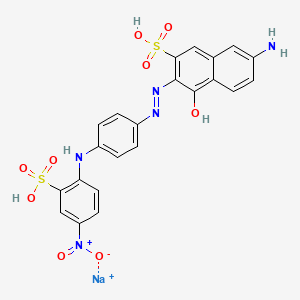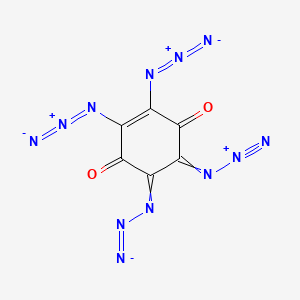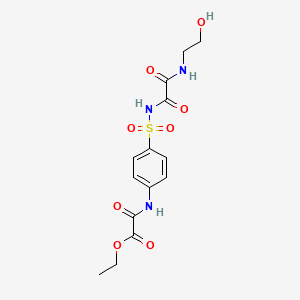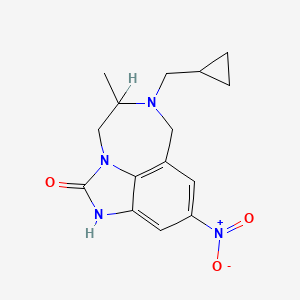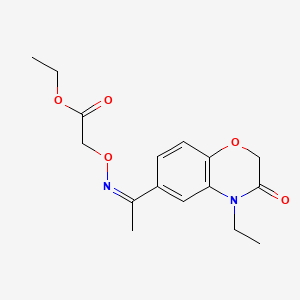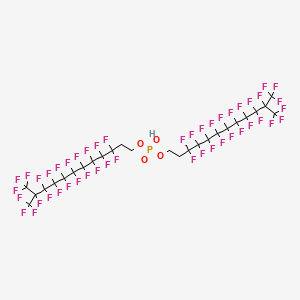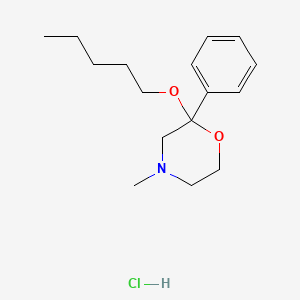
4H-Pyrano(3,2-b)pyridin-4-one, 2-(4-methylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-Pyrano(3,2-b)pyridin-4-one, 2-(4-methylphenyl)-: is a heterocyclic compound that belongs to the pyranopyridine family This compound is characterized by a fused pyran and pyridine ring system, with a 4-methylphenyl substituent at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4H-Pyrano(3,2-b)pyridin-4-one, 2-(4-methylphenyl)- can be achieved through several synthetic routes. One common method involves the domino Knoevenagel-intramolecular Michael reaction . This reaction sequence creates three new bonds (two C–C, two C–N, and one C–O) and two rings in a single step . The reaction typically requires a short reaction time and does not necessitate workup or column chromatographic purification.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as using eco-friendly solvents and catalysts, can be applied to scale up the synthesis process. The use of ammonium acetate in the synthesis of polycyclic pyrano[2,3-b]pyrans is an example of an eco-friendly approach .
Chemical Reactions Analysis
Types of Reactions: 4H-Pyrano(3,2-b)pyridin-4-one, 2-(4-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced derivatives of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents at various positions on the ring system.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Chemistry: In organic synthesis, 4H-Pyrano(3,2-b)pyridin-4-one, 2-(4-methylphenyl)- serves as a building block for the synthesis of more complex molecules. Its unique ring system and functional groups make it a valuable intermediate in the preparation of various heterocyclic compounds.
Biology and Medicine: The compound has shown potential in medicinal chemistry due to its biological activity. It can be used as a scaffold for the development of new drugs targeting specific biological pathways. Research has indicated its potential as an anti-inflammatory, antimicrobial, and anticancer agent .
Industry: In the industrial sector, 4H-Pyrano(3,2-b)pyridin-4-one, 2-(4-methylphenyl)- can be used in the development of new materials with specific properties. Its chemical stability and reactivity make it suitable for applications in material science and nanotechnology.
Mechanism of Action
The mechanism of action of 4H-Pyrano(3,2-b)pyridin-4-one, 2-(4-methylphenyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its anti-inflammatory activity may be attributed to the inhibition of pro-inflammatory cytokines and enzymes . The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
4H-Pyrano(3,2-b)pyridin-4-one, 2,3-dihydro-: This compound has a similar ring system but lacks the 4-methylphenyl substituent.
4H-Pyrano(3,2-b)pyridin-4-one: The parent compound without any substituents.
Uniqueness: The presence of the 4-methylphenyl group at the 2-position of 4H-Pyrano(3,2-b)pyridin-4-one imparts unique chemical and biological properties. This substituent can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from its analogs.
Properties
CAS No. |
148190-23-2 |
|---|---|
Molecular Formula |
C15H11NO2 |
Molecular Weight |
237.25 g/mol |
IUPAC Name |
2-(4-methylphenyl)pyrano[3,2-b]pyridin-4-one |
InChI |
InChI=1S/C15H11NO2/c1-10-4-6-11(7-5-10)14-9-12(17)15-13(18-14)3-2-8-16-15/h2-9H,1H3 |
InChI Key |
PANVCTGKZQBRIG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


